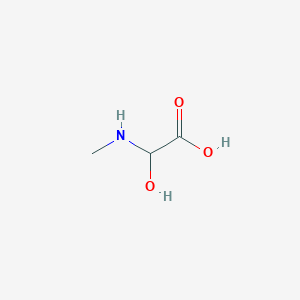![molecular formula C8H9N3O3 B12921434 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 106780-45-4](/img/structure/B12921434.png)
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. This reaction proceeds under neutral or acidic conditions to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . Further cyclocondensation reactions can be employed to obtain the desired furo[3,2-d]pyrimidine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Aplicaciones Científicas De Investigación
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and antitumor agent.
Material Science: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties and high triplet energy.
Biological Research: It serves as a scaffold for designing molecules with enhanced biological activities, such as enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in its role as an antitumor agent, the compound may inhibit key enzymes involved in cell proliferation pathways. Additionally, its analgesic effects are attributed to its ability to modulate pain receptors and neurotransmitter release .
Comparación Con Compuestos Similares
Furo[2,3-d]pyrimidine: Another class of furo-pyrimidine derivatives with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antitumor and analgesic properties.
Benzofuro[3,2-d]pyrimidine: Exhibits both analgesic and antitumor activities.
Uniqueness: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities and material properties .
Propiedades
Número CAS |
106780-45-4 |
|---|---|
Fórmula molecular |
C8H9N3O3 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
6-(ethylamino)-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O3/c1-2-9-5-3-4-6(14-5)7(12)11-8(13)10-4/h3,9H,2H2,1H3,(H2,10,11,12,13) |
Clave InChI |
GQXLLLGJCCEOKF-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(O1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
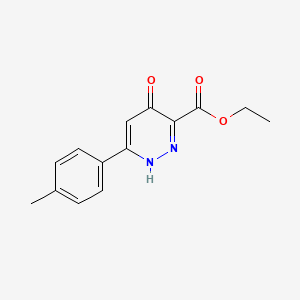
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
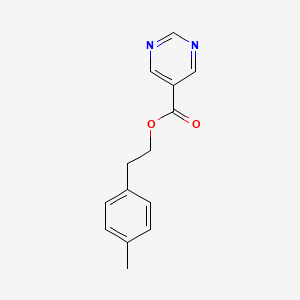

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
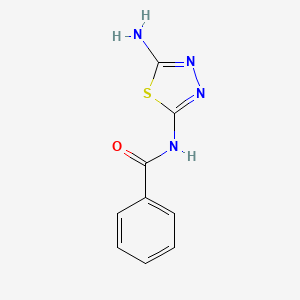
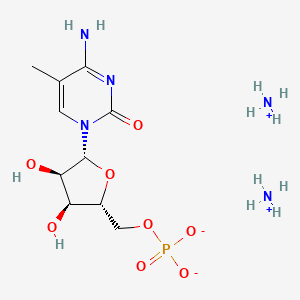
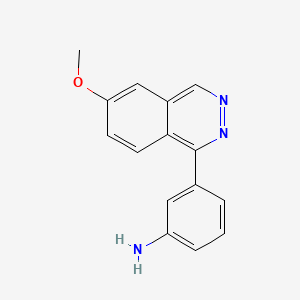
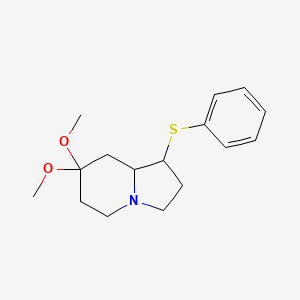
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
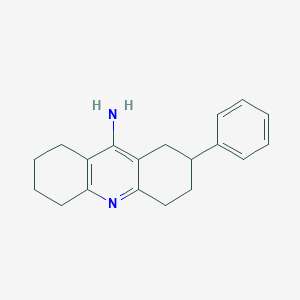
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
